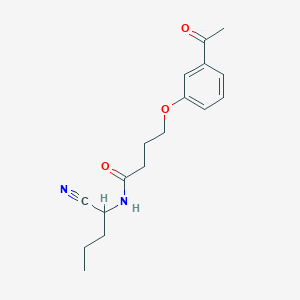
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide, commonly known as ACPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ACPB is a member of the amide family and is synthesized through a multi-step process that involves the reaction of several chemical reagents.
Wissenschaftliche Forschungsanwendungen
ACPB has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, ACPB has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, ACPB has been investigated for its potential use as a drug delivery vehicle due to its ability to form stable complexes with a variety of drugs. In material science, ACPB has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
Wirkmechanismus
The exact mechanism of action of ACPB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. ACPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ACPB has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, ACPB has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes. ACPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACPB is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, ACPB has been shown to exhibit good stability and solubility, which makes it a suitable candidate for use in drug delivery applications. However, one of the main limitations of ACPB is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on ACPB. One area of interest is the development of new pain medications based on ACPB, either as standalone drugs or as drug delivery vehicles. Additionally, further research is needed to fully understand the mechanism of action of ACPB and its potential applications in the treatment of type 2 diabetes and cancer. Finally, there is potential for further research into the use of ACPB as a polymer additive, particularly in the development of high-performance materials.
Synthesemethoden
The synthesis of ACPB involves a multi-step process that begins with the reaction of 3-acetylphenol with butyryl chloride to produce 4-(3-acetylphenoxy)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-cyanobutane to produce ACPB. The yield of this process is typically around 50%, and the purity of the final product can be increased through recrystallization or other purification methods.
Eigenschaften
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBCXPYCSGCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

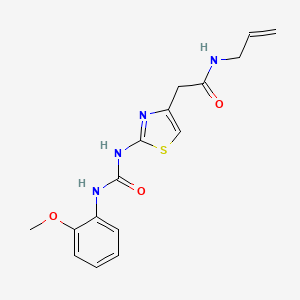
![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
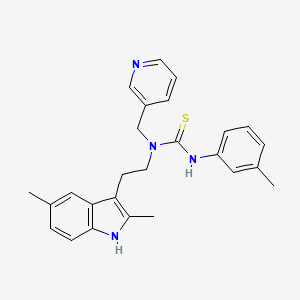
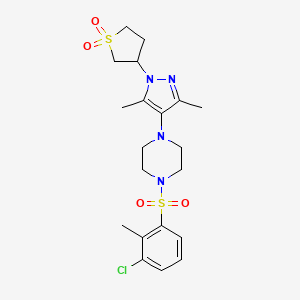
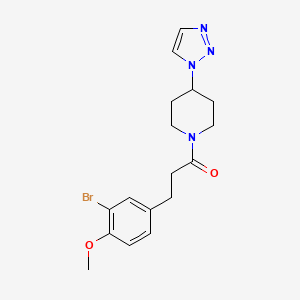
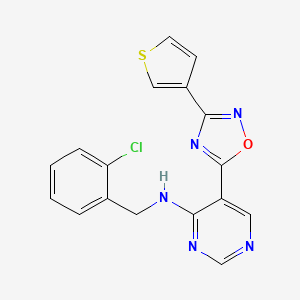
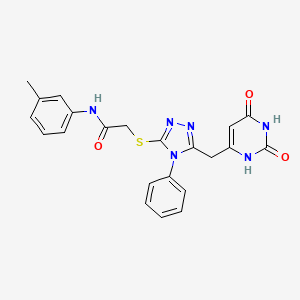
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
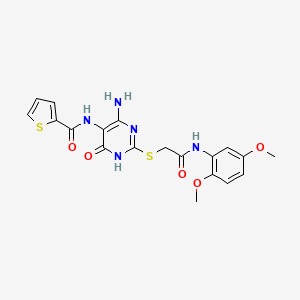

![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)
![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)